4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine
Description
4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine (CAS: 946698-03-9) is a substituted phenylamine derivative featuring a biphenyl-2-yloxy group at the para-position and a trifluoromethyl (-CF₃) substituent at the meta-position of the aromatic amine. Its molecular formula is C₁₉H₁₄F₃NO, with a molecular weight of 329.32 g/mol .
Properties
IUPAC Name |
4-(2-phenylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(23)10-11-18(16)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTZWTCXVGASPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reaction, which often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function.
Comparison with Similar Compounds
Structural and Molecular Data
*Commercial identifiers (e.g., sc-313771) are used where CAS numbers are unavailable.
Key Observations
Substituent Effects on Molecular Weight :
- The trifluoromethyl (-CF₃) group increases molecular weight significantly compared to methyl (-CH₃) analogs (329.32 vs. 275.34 g/mol) due to the higher atomic mass of fluorine .
- Halogen substituents (-Cl, -F) result in intermediate molecular weights (295.77 and 279.31 g/mol, respectively) .
Positional Isomerism :
- The compound 4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine (CAS: 10141-35-2) demonstrates that shifting the trifluoromethyl group to the ortho-position (position 2) or altering the biphenyl ether linkage (4-yloxy vs. 2-yloxy) retains the molecular formula but alters steric and electronic properties .
Methyl (-CH₃) substituents reduce steric hindrance and may improve synthetic accessibility .
Notes
- Positional Sensitivity: Minor changes in substituent placement (e.g., 2-yloxy vs. 4-yloxy) can drastically alter molecular interactions, necessitating careful characterization in drug design .
- Data Limitations : The absence of explicit pharmacological or toxicological data in the provided sources restricts deeper mechanistic comparisons.
Biological Activity
The compound 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine , often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine is , with a molecular weight of approximately 307.3 g/mol. The structure features a biphenyl moiety linked to a trifluoromethyl group and an amine functional group, which may contribute to its biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.3 g/mol |
| Functional Groups | Amine, Trifluoromethyl |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have indicated that biphenyl derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine have been investigated for their ability to inhibit various cancer cell lines.
- Mechanism of Action : These compounds are believed to interfere with cell signaling pathways involved in proliferation and apoptosis. Specifically, they may inhibit kinases that are crucial for tumor growth.
Antimicrobial Activity
In addition to anticancer properties, biphenyl derivatives have shown promising antimicrobial activity against various pathogens. Studies have demonstrated that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Case Study : A study evaluating the antimicrobial efficacy of similar compounds reported significant inhibition of bacterial growth in vitro, suggesting potential for development as antibacterial agents.
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds like 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine have been assessed for their anti-inflammatory properties.
- Research Findings : In vitro assays revealed that these compounds could reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory conditions.
Synthesis and Derivatives
The synthesis of 4-([1,1'-biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine typically involves several steps:
- Formation of the Biphenyl Core : Utilizing palladium-catalyzed coupling reactions.
- Introduction of Functional Groups : Employing electrophilic aromatic substitutions to attach the trifluoromethyl and amine groups.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Palladium-catalyzed coupling | Pd(0), aryl halides |
| 2 | Electrophilic substitution | Trifluoromethylating agents |
| 3 | Amine functionalization | Amine sources (e.g., aniline) |
Q & A
Q. What are the optimized synthetic routes for 4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling to attach the biphenyl moiety. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand choice impacting regioselectivity .
- Temperature control : Reactions often require 80–120°C under inert atmospheres to prevent decomposition of trifluoromethyl groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity .
Q. What analytical techniques are recommended for characterizing this compound, and what are their detection limits?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) confirm structural integrity .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities at <0.1% levels .
- Elemental Analysis : Acceptable deviations ≤0.3% for C, H, N .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and vapor-tight goggles to prevent skin/eye contact with aromatic amines .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., trifluoromethylated byproducts) .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal:
- Electron-withdrawing effects : The trifluoromethyl group reduces electron density on the phenylamine ring, favoring electrophilic substitutions at the para position .
- Steric hindrance : The biphenyl group’s ortho-substitution limits access to reactive sites, requiring bulky ligands (e.g., t-BuPhCPhos) in catalytic systems .
- Case Study : Coupling with aryl boronic acids achieves 70–85% yield when using Pd(OAc)₂ with SPhos ligands .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Key intermediates include hydroxylated biphenyl derivatives .
- Biodegradation Assays : Use soil microcosms (OECD 307 guidelines) to assess half-life under aerobic conditions. CF₃ groups resist microbial cleavage, leading to persistent metabolites .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HepG2) to control for cell-specific uptake variability .
- Solvent Effects : Compare DMSO vs. ethanol solubilization; DMSO >1% may artifactually enhance membrane permeability .
Q. What strategies optimize computational modeling of this compound’s interactions with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
